H-L-Lys(N3-Gly)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

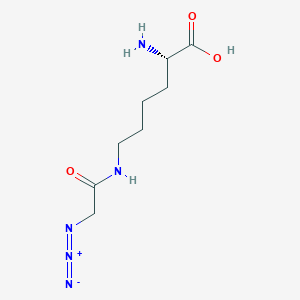

Molecular Formula |

C8H15N5O3 |

|---|---|

Molecular Weight |

229.24 g/mol |

IUPAC Name |

(2S)-2-amino-6-[(2-azidoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H15N5O3/c9-6(8(15)16)3-1-2-4-11-7(14)5-12-13-10/h6H,1-5,9H2,(H,11,14)(H,15,16)/t6-/m0/s1 |

InChI Key |

JHBRZAKVPNZDFK-LURJTMIESA-N |

Isomeric SMILES |

C(CCNC(=O)CN=[N+]=[N-])C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNC(=O)CN=[N+]=[N-])CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of H-L-Lys(N3-Gly)-OH

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of H-L-Lys(N3-Gly)-OH, a lysine derivative containing an azido-glycyl moiety. This compound is a valuable tool in chemical biology and drug development, primarily utilized for the site-specific modification of proteins and other biomolecules through "click chemistry" reactions.[1][2][3] The methodologies detailed herein are based on established principles of peptide chemistry and are intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process involving the selective protection of L-lysine, acylation of the side-chain amino group, and subsequent deprotection. A common and effective strategy involves the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group, which is stable under the conditions required for side-chain modification and can be selectively removed at the final step.

The proposed synthetic route is as follows:

-

Protection of L-Lysine: The synthesis begins with the protection of the α-amino group of L-lysine with the Fmoc group to yield Fmoc-L-Lys-OH. The ε-amino group remains free for the subsequent acylation step.

-

Acylation with Azidoacetic Acid: The ε-amino group of Fmoc-L-Lys-OH is then acylated with azidoacetic acid using a suitable coupling agent to form Fmoc-L-Lys(N3-Gly)-OH.

-

Deprotection: Finally, the Fmoc protecting group is removed from the α-amino group to yield the target compound, this compound.

This synthetic approach is illustrated in the workflow diagram below.

Experimental Protocols

The following protocols are based on general procedures for amino acid modifications and peptide synthesis.[4][5] Researchers should optimize these conditions based on their specific laboratory settings and reagents.

Synthesis of Fmoc-L-Lys-OH

This step involves the selective protection of the α-amino group of L-lysine.

Materials:

-

L-Lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-Lysine hydrochloride in an aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the lysine solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed for several hours or overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Fmoc-L-Lys-OH.

Synthesis of Fmoc-L-Lys(N3-Gly)-OH

This step involves the coupling of azidoacetic acid to the ε-amino group of Fmoc-L-Lys-OH.

Materials:

-

Fmoc-L-Lys-OH

-

Azidoacetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve Fmoc-L-Lys-OH, azidoacetic acid, and HOBt in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Fmoc-L-Lys(N3-Gly)-OH.

Synthesis of this compound

This final step involves the removal of the Fmoc protecting group.

Materials:

-

Fmoc-L-Lys(N3-Gly)-OH

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

Procedure:

-

Dissolve the crude Fmoc-L-Lys(N3-Gly)-OH in a 20% solution of piperidine in DMF.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess piperidine.

-

Triturate the residue with diethyl ether to precipitate the crude product.

-

Collect the solid by filtration and wash with diethyl ether to obtain the crude this compound.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, by-products, and reagents. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying this compound.

Protocol for RP-HPLC Purification:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a mixture of water and acetonitrile.

-

Chromatographic Conditions:

-

Column: A preparative C18 column is suitable for this purification.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized based on analytical HPLC runs.

-

Detection: UV detection at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired product.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white solid.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Summary

| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC, %) |

| 1 | Fmoc-L-Lys-OH | L-Lysine HCl | |||

| 2 | Fmoc-L-Lys(N3-Gly)-OH | Fmoc-L-Lys-OH | |||

| 3 | This compound (crude) | Fmoc-L-Lys(N3-Gly)-OH | |||

| 4 | This compound (pure) | Crude Product | >95% |

Table 2: Characterization Data for this compound

| Analysis | Expected Value | Observed Value |

| Molecular Formula | C₈H₁₆N₄O₃ | - |

| Molecular Weight | 216.24 g/mol | |

| ¹H NMR | (Expected chemical shifts and multiplicities) | |

| ¹³C NMR | (Expected chemical shifts) | |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ = 217.1295 |

Conclusion

The synthesis and purification of this compound can be successfully achieved through a well-defined chemical pathway involving standard techniques in peptide chemistry. The protocols and workflows provided in this guide offer a comprehensive framework for the production and characterization of this important chemical tool for bioconjugation and drug development. Careful execution of the experimental procedures and rigorous purification are essential to obtain a high-purity product suitable for demanding research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Reactivity of H-L-Lys(N3-Gly)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of H-L-Lys(N3-Gly)-OH, a versatile lysine derivative integral to advancements in bioconjugation, proteomics, and drug development.

Core Chemical Properties

This compound, also known as N6-(2-azidoacetyl)-L-lysine, is a synthetic amino acid derivative that incorporates a bioorthogonal azido group. This functional handle is central to its utility in "click chemistry" reactions, enabling the precise and efficient labeling and modification of biomolecules.

Physicochemical Data

Quantitative data for this compound are summarized below. Where specific experimental data for this compound is not available, values for the closely related L-lysine hydrochloride are provided as an estimate and are noted accordingly.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅N₅O₃ | [Calculated] |

| Molecular Weight | 229.24 g/mol | [Calculated] |

| CAS Number | 1198617-82-1 | N/A |

| Appearance | White to off-white solid | [General observation] |

| Solubility in Water | Soluble (based on L-lysine HCl) | [1] |

| Solubility in DMSO | Soluble (based on L-lysine HCl) | [1] |

| Solubility in Ethanol | Slightly Soluble (based on L-lysine HCl) | [1] |

| Predicted pKa (α-COOH) | ~2.2 | [General amino acid properties] |

| Predicted pKa (α-NH₃⁺) | ~9.0 | [General amino acid properties] |

| Predicted pKa (ε-NH₃⁺) | ~10.5 | [General amino acid properties] |

Stability

While specific degradation kinetics for this compound are not extensively published, the stability of the core amino acid and the azide functionality can be inferred from related compounds. The peptide backbone is susceptible to hydrolysis at extreme pH and high temperatures. The azide group is generally stable under physiological conditions and in the presence of most biological functional groups, but can be sensitive to reducing agents.[2][3] For long-term storage, it is recommended to keep the compound in a cool, dry place.

Reactivity and Chemical Transformations

The primary utility of this compound lies in its ability to participate in bioorthogonal click chemistry reactions. The terminal azide of the glycyl moiety allows for specific covalent bond formation with alkyne-containing molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted-1,2,3-triazole linkage between the azide of this compound and a terminal alkyne. This reaction is widely used for labeling proteins, nucleic acids, and other biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react readily with azides without the need for a metal catalyst. This makes SPAAC an ideal choice for in vivo labeling and imaging studies.

Experimental Protocols

Synthesis of this compound

A potential synthetic workflow is outlined in the diagram below:

Caption: Proposed synthesis workflow for this compound.

Protocol for Protein Labeling via CuAAC

This protocol provides a general method for labeling a protein containing this compound with an alkyne-functionalized probe.

Materials:

-

Azide-modified protein (1-10 mg/mL in PBS)

-

Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore) (10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄) (50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

-

Sodium ascorbate (100 mM stock in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

To the azide-modified protein solution, add the alkyne-probe to a final concentration of 100-200 µM.

-

In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Remove excess reagents by dialysis or size-exclusion chromatography.

-

Confirm labeling by SDS-PAGE, Western blot, or mass spectrometry.

Applications in Research and Drug Development

Metabolic Labeling and Pathway Elucidation

Azide-modified amino acids and sugars can be metabolically incorporated into newly synthesized proteins and glycans, respectively. This allows for the visualization and identification of these biomolecules in living cells and organisms. The bioorthogonal azide handle enables subsequent tagging with fluorescent probes or affinity tags for downstream analysis, providing insights into complex biological processes such as protein synthesis and glycosylation pathways.

The following diagram illustrates the general workflow for metabolic labeling of glycoproteins with an azide-modified sugar and subsequent analysis.

Caption: Glycoprotein metabolic labeling workflow.

Antibody-Drug Conjugate (ADC) Development

This compound and similar derivatives are valuable tools in the development of site-specific ADCs. By incorporating the azide functionality at a specific site on the antibody, a cytotoxic drug can be attached with a defined stoichiometry, leading to a more homogeneous and potentially more effective therapeutic. The use of SPAAC is particularly advantageous in this context due to its biocompatibility.

The workflow for generating a site-specific ADC using an azide-modified antibody is depicted below.

Caption: Antibody-Drug Conjugate (ADC) synthesis workflow.

References

- 1. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]

- 2. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Proteomic Insights: A Technical Guide to H-L-Lys(N3-Gly)-OH Applications

For Immediate Release

A Deep Dive into H-L-Lys(N3-Gly)-OH: A Versatile Tool for Modern Proteomics and Drug Development

This technical guide provides an in-depth exploration of this compound, a bioorthogonal amino acid analog, and its burgeoning applications in proteomics, catering to researchers, scientists, and drug development professionals. This document outlines the core principles, experimental workflows, and potential discoveries enabled by this powerful chemical probe.

This compound is a derivative of the essential amino acid L-lysine, featuring an azide (-N3) moiety incorporated via a glycine linker. This seemingly small modification provides a powerful chemical "handle" for researchers. The azide group is bioorthogonal, meaning it does not react with native cellular components. Instead, it can be specifically and efficiently ligated to molecules containing an alkyne group through a reaction known as "click chemistry". This allows for the precise attachment of various tags, such as biotin for affinity purification or fluorescent dyes for imaging, to proteins that have incorporated this compound.

The ability to metabolically label proteins with this compound opens up a wide array of applications in proteomics, including the identification of newly synthesized proteins, the characterization of protein-protein interactions, and the elucidation of complex signaling pathways.

Core Applications and Methodologies

The primary applications of this compound in proteomics revolve around its metabolic incorporation into proteins followed by bioorthogonal ligation. This section details the experimental protocols for these key applications.

Nascent Protein Profiling (Bioorthogonal Non-Canonical Amino Acid Tagging - BONCAT)

The BONCAT technique allows for the specific identification and quantification of proteins synthesized within a defined time window. This is particularly useful for studying cellular responses to various stimuli.

Experimental Protocol: BONCAT using this compound

-

Cell Culture and Labeling:

-

Culture mammalian cells in standard lysine-containing medium to the desired confluency.

-

To initiate labeling, replace the standard medium with lysine-free medium supplemented with this compound at a final concentration of 50-100 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for a desired period (e.g., 30 minutes to 24 hours) to allow for the incorporation of the analog into newly synthesized proteins.

-

-

Cell Lysis:

-

After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a buffer containing detergents (e.g., 1% SDS) and protease inhibitors to denature proteins and prevent degradation.

-

-

Click Chemistry Reaction:

-

To the cell lysate, add the following click chemistry reagents in order:

-

An alkyne-biotin tag (for subsequent enrichment).

-

A copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate).

-

A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity if performing the reaction in situ.

-

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

-

Protein Enrichment:

-

Capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Elute the captured proteins from the beads.

-

Perform in-solution or in-gel tryptic digestion of the enriched proteins to generate peptides.

-

Desalt the resulting peptides using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.

-

Quantitative Proteomics using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

Combining this compound with SILAC allows for the relative quantification of newly synthesized proteins between different experimental conditions.

Experimental Protocol: SILAC-BONCAT

-

SILAC Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing standard L-lysine), and the other in "heavy" SILAC medium (containing a stable isotope-labeled lysine, e.g., 13C6,15N2-L-lysine).

-

Ensure complete incorporation of the SILAC labels over several cell divisions.

-

-

Metabolic Labeling with this compound:

-

Replace the respective SILAC media with lysine-free SILAC media.

-

To one cell population (e.g., the "heavy" labeled cells), add this compound to a final concentration of 50-100 µM. This will be the experimental condition. The "light" labeled cells will serve as the control.

-

Incubate for the desired labeling period.

-

-

Cell Lysis and Mixing:

-

Lyse the "light" and "heavy" cell populations separately.

-

Combine the lysates in a 1:1 protein concentration ratio.

-

-

Click Chemistry, Enrichment, and Mass Spectrometry:

-

Proceed with the click chemistry reaction, protein enrichment, and LC-MS/MS analysis as described in the BONCAT protocol.

-

During data analysis, the relative abundance of newly synthesized proteins between the two conditions can be determined by comparing the intensities of the "light" and "heavy" peptide pairs.

-

Data Presentation: Quantitative Proteomic Analysis

While specific quantitative data for this compound is not yet widely published in a standardized format, the following tables illustrate the expected output from a SILAC-BONCAT experiment. The data presented here is hypothetical and serves as a template for reporting results from such studies.

Table 1: Hypothetical SILAC-BONCAT Data for Proteins Differentially Synthesized in Response to a Stimulus

| Protein ID | Gene Name | Description | SILAC Ratio (Stimulated/Control) | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 |

| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 3.1 | 0.0005 |

| Q06830 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.8 | 0.01 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.9 | 0.85 |

| P14618 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 0.5 | 0.005 |

Visualizing Experimental Workflows and Logical Relationships

Graphviz diagrams provide a clear visual representation of the experimental processes and the underlying logic.

Potential Applications in Drug Development

The ability to specifically label and identify newly synthesized proteins has significant implications for drug discovery and development.

-

Target Identification and Validation: By comparing the nascent proteomes of cells treated with a drug candidate versus a control, researchers can identify proteins whose synthesis is specifically altered. This can help to identify the direct targets of a drug and its downstream effects.

-

Mechanism of Action Studies: Understanding how a drug affects protein synthesis can provide crucial insights into its mechanism of action.

-

Biomarker Discovery: Changes in the nascent proteome in response to disease or drug treatment can serve as valuable biomarkers for diagnosis, prognosis, and therapeutic monitoring.

-

Toxicity Profiling: Unintended changes in protein synthesis can be an early indicator of cellular toxicity.

Future Directions

The applications of this compound in proteomics are still expanding. Future developments may include its use in combination with other "omics" technologies, such as transcriptomics and metabolomics, to provide a more comprehensive view of cellular processes. Furthermore, the development of new click chemistry reactions and reporter tags will continue to enhance the versatility and power of this exciting technology.

An In-depth Technical Guide to H-L-Lys(N3-Gly)-OH for Beginners in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation and chemical biology, precision and efficiency are paramount. "Click chemistry," a concept introduced by K.B. Sharpless, offers a suite of powerful reactions known for their reliability, high yields, and biocompatibility.[1][2] Central to many of these reactions is the azide functional group, a bioorthogonal handle that can be seamlessly integrated into biomolecules. This guide focuses on a specific, versatile building block, H-L-Lys(N3-Gly)-OH , providing a comprehensive resource for its application in click chemistry.

This compound is a derivative of the amino acid lysine, featuring an azide group (N3) attached via a flexible glycine linker.[3][4] This design allows for its incorporation into peptides and proteins, enabling their subsequent modification with a wide array of molecules through click chemistry.[3] This guide will delve into the two primary forms of azide-alkyne click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will provide detailed experimental protocols, quantitative data for reaction optimization, and an example of its application in studying cellular signaling pathways.

Core Concepts of Click Chemistry with this compound

Click chemistry reactions are characterized by their simplicity, high yields, and the formation of stable products with minimal byproducts. The azide group in this compound is a key player in this chemistry, offering a bioorthogonal handle for reaction with an alkyne partner.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate). The addition of a ligand, for example, tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) catalyst and enhances reaction efficiency.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As an alternative to the copper-catalyzed reaction, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. This is particularly advantageous for in vivo or live-cell applications where the cytotoxicity of copper is a concern.

Data Presentation: A Comparative Analysis of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the constraints of the biological system. The following tables summarize key quantitative data to aid in this decision-making process.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Catalytic cycloaddition of a terminal alkyne and an azide. | Spontaneous reaction between a strained cyclooctyne and an azide. |

| Key Reagents | Azide, Terminal Alkyne, Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate), Ligand (e.g., THPTA, TBTA). | Azide, Strained Alkyne (e.g., DBCO, BCN). |

| Biocompatibility | Limited by the cytotoxicity of the copper catalyst. | High, as it is a metal-free reaction. Ideal for live-cell and in vivo applications. |

| Reaction Environment | Wide range of solvents, including water. pH range of 4-12. | Typically performed in aqueous buffers compatible with biological systems. |

| Reaction Parameter | Typical Value/Range |

| Yield | Generally high, often reported as quantitative or near-quantitative (>95%). |

| Reaction Time | Can range from minutes to a few hours, depending on reactant concentrations. |

| Temperature | Typically performed at room temperature. |

| Reactant Concentration | Effective even at low micromolar concentrations. |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

-

Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours.

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group after the final coupling step.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide

This protocol describes the conjugation of an alkyne-containing molecule to a peptide modified with this compound.

Materials:

-

Azide-modified peptide (from Protocol 1)

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA)

-

Buffer (e.g., phosphate-buffered saline, PBS)

-

Organic co-solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azide-peptide, alkyne-molecule, CuSO₄, THPTA, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.

-

Reaction Setup: In a microcentrifuge tube, dissolve the azide-peptide and the alkyne-molecule in the reaction buffer. An organic co-solvent may be added to aid solubility.

-

Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions.

-

Reaction Initiation: Add the catalyst premix to the peptide/alkyne solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.

-

Purification: Purify the conjugated peptide using RP-HPLC to remove excess reagents and the catalyst.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Peptide

This protocol details the copper-free conjugation of a strained alkyne to a peptide modified with this compound.

Materials:

-

Azide-modified peptide (from Protocol 1)

-

Strained alkyne-functionalized molecule (e.g., DBCO-dye)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve Reactants: Dissolve the azide-peptide and the strained alkyne-molecule in the reaction buffer. A slight molar excess (1.2-1.5 equivalents) of the strained alkyne is often used.

-

Incubation: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and the specific strained alkyne used.

-

Purification: Once the reaction is complete, purify the conjugated peptide using RP-HPLC.

Characterization of the "Clicked" Product

Confirmation of a successful click reaction is crucial. The formation of the triazole ring can be verified using standard analytical techniques:

-

Mass Spectrometry (MS): The most direct evidence of conjugation is an increase in the molecular weight of the peptide corresponding to the mass of the attached molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the triazole ring gives rise to a characteristic proton signal in the ¹H NMR spectrum, typically in the range of 7.5-8.5 ppm. The disappearance of the alkyne proton signal (if present) also indicates reaction completion.

-

High-Performance Liquid Chromatography (HPLC): A successful reaction will show a new peak with a different retention time compared to the starting materials.

Application in Studying Signaling Pathways: The ERK/MAPK Pathway

The ability to site-specifically label proteins makes this compound a valuable tool for studying complex biological processes like cellular signaling. The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer.

By incorporating this compound into a protein within the ERK/MAPK pathway (e.g., ERK itself or one of its substrates), researchers can "click" on various probes to study its function and interactions. For example, attaching a fluorescent probe can allow for the visualization of the protein's localization within the cell upon pathway activation. Alternatively, clicking on a photo-crosslinker can enable the identification of binding partners and the mapping of protein-protein interaction networks within the signaling cascade.

Caption: Application of this compound in the ERK/MAPK signaling pathway.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No "Clicked" Product Yield | Incomplete incorporation of this compound during SPPS. Inactive catalyst (CuAAC). Insufficient reaction time. Degradation of reactants. | Confirm incorporation of the azide-modified amino acid by mass spectrometry. For CuAAC, use freshly prepared sodium ascorbate and ensure the copper source and ligand are of high quality. Extend the reaction time and monitor progress by HPLC. Ensure proper storage of all reagents. |

| Side Product Formation | Oxidation of the peptide or protein in the presence of the copper catalyst (CuAAC). Non-specific binding of reagents. | For sensitive biomolecules, consider using SPAAC. In CuAAC, degas solutions to minimize oxygen and use a copper-chelating ligand. Ensure thorough purification of the starting materials. |

| Difficulty in Purifying the Final Product | Similar hydrophobicity of the product and starting materials. Aggregation of the peptide. | Optimize the HPLC gradient for better separation. Use a different stationary phase if necessary. Perform purification at a lower temperature to minimize aggregation. |

Conclusion

This compound is a powerful and versatile tool for researchers in chemical biology, drug discovery, and materials science. Its ability to be incorporated into peptides and proteins provides a gateway for a multitude of modifications via the robust and efficient click chemistry reactions, CuAAC and SPAAC. By understanding the core principles, optimizing reaction conditions based on quantitative data, and employing detailed experimental protocols, scientists can effectively harness the potential of this unique amino acid derivative to advance their research. This guide serves as a foundational resource for beginners, enabling them to confidently apply this compound in their quest to label, track, and manipulate biomolecules with precision.

References

- 1. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Azide Group in H-L-Lys(N3-Gly)-OH: A Technical Guide to Bioorthogonal Ligation

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern chemical biology and drug development. These molecular tools provide researchers with the ability to site-specifically modify biological molecules, introducing probes, altering structures, and creating novel therapeutic conjugates. Among these, H-L-Lys(N3-Gly)-OH , a lysine derivative featuring a terminal azide group on a glycine appendage, stands out as a versatile building block for bioorthogonal chemistry. The azide moiety (-N₃) is the linchpin of this molecule's utility, serving as a highly specific and stable chemical handle for covalent modification.

This technical guide delves into the core function of the azide group in this compound, detailing its role in the three primary bioorthogonal ligation reactions it enables: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation.

The Azide Moiety: A Bioorthogonal Chemical Handle

The azide group is central to the concept of bioorthogonal chemistry. It is virtually absent in biological systems, rendering it chemically inert to the vast majority of endogenous functional groups.[1] Its small size allows for its incorporation into biomolecules with minimal structural perturbation, and it remains stable under a wide range of physiological conditions, including aqueous environments and varying pH levels.[1][2] The true power of the azide lies in its specific reactivity with a select few partners—alkynes and phosphines—enabling precise and efficient chemical ligations in complex biological milieu.[1][3]

Key Ligation Chemistries Enabled by the Azide Group

The azide group of this compound is designed to participate in "click chemistry" reactions, a class of reactions known for their high yields, specificity, and simple conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is known for its rapid kinetics and high quantitative yields. However, its primary drawback is the requirement of a copper(I) catalyst, which can be toxic to living cells, somewhat limiting its in vivo applications.

References

A Technical Guide to H-L-Lys(N3-Gly)-OH: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-L-Lys(N3-Gly)-OH, an azide-containing lysine derivative integral to advancements in bioconjugation, chemical biology, and drug development. This document details its commercial availability, core applications in "click chemistry," and comprehensive experimental protocols for its use.

Commercial Availability and Suppliers

This compound is a specialized chemical reagent available from a number of suppliers for research and development purposes. It is crucial for researchers to source this compound from reputable suppliers to ensure high purity and batch-to-batch consistency, which are critical for reproducible experimental outcomes. The compound is typically supplied as a solid and should be stored under recommended conditions, often at 2-8°C in a refrigerator, to maintain its stability.

Below is a summary of key suppliers and associated product information for this compound and its hydrochloride salt.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| MedchemExpress | This compound | HY-151658 | 1198617-82-1 | C₈H₁₅N₅O₃ | 229.24 | >98% |

| Pharmaffiliates | This compound | PA 12 0501003 | 1198617-82-1 | C₈H₁₅N₅O₃ | 229.24 | Not specified |

| BOC Sciences | This compound | BAT-017394 | 1198617-82-1 | C₈H₁₅N₅O₃ | 229.24 | >99% |

| Iris Biotech GmbH | This compound*HCl | HAA2080 | 1198617-82-1 (net) | C₈H₁₅N₅O₃ | 229.24 | Not specified |

Core Applications in Bioconjugation and Drug Development

This compound serves as a critical building block for the site-specific modification of peptides and proteins. Its primary utility lies in the azide functional group, which acts as a chemical handle for bioorthogonal "click chemistry" reactions.[1][2] This allows for the precise attachment of various molecules, such as fluorophores, polyethylene glycol (PEG) chains, targeting ligands, and cytotoxic payloads for antibody-drug conjugates (ADCs).[3][4]

The two main types of click chemistry reactions utilized with this compound are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between the azide group of the modified lysine and a terminal alkyne on another molecule.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo.

The ability to incorporate this compound at specific sites within a protein sequence offers significant advantages over traditional conjugation methods that target native amino acids like lysine or cysteine, which often result in heterogeneous products. Site-specific conjugation leads to homogenous products with a defined drug-to-antibody ratio (DAR) in the case of ADCs, which is crucial for their therapeutic efficacy and safety.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into peptides, subsequent click chemistry reactions, and the purification and characterization of the final conjugates.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected version of this compound, Fmoc-L-Lys(N3-Gly)-OH, is typically used for standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-L-Lys(N3-Gly)-OH

-

Appropriate solid-phase resin (e.g., Rink Amide resin)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-collidine)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (or Fmoc-L-Lys(N3-Gly)-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding the cleavage solution dropwise to cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation and wash with cold ether. The crude peptide is then ready for purification.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction in solution.

Materials:

-

Azide-modified peptide (containing this compound)

-

Alkyne-functionalized molecule (1.2-1.5 equivalents)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (freshly prepared solution)

-

Copper ligand (e.g., THPTA)

-

Solvent (e.g., buffer/DMSO mixture)

Procedure:

-

Prepare Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized molecule in a suitable solvent system.

-

Prepare Catalyst: In a separate tube, premix the CuSO₄ and the copper ligand.

-

Initiate Reaction: Add the premixed catalyst solution to the solution of the peptide and alkyne. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.

-

Incubate: Allow the reaction to proceed at room temperature for 1-12 hours. The progress can be monitored by LC-MS.

-

Purification: Once the reaction is complete, purify the product using reverse-phase HPLC to remove the catalyst and unreacted starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details a copper-free click chemistry reaction.

Materials:

-

Azide-modified peptide (containing this compound)

-

Strained alkyne-functionalized molecule (e.g., DBCO or BCN, 1.2-1.5 equivalents)

-

Solvent (e.g., physiological buffer)

Procedure:

-

Dissolve Reactants: Dissolve the azide-modified peptide and the strained alkyne in a suitable buffer or solvent.

-

Incubate: Mix the solution and allow the reaction to proceed at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on the reactants.

-

Monitor Progress: The reaction progress can be monitored by RP-HPLC or LC-MS.

-

Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

Purification and Characterization

Purification:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides and their conjugates. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Solid-Phase Extraction (SPE): For desalting and initial cleanup of the crude peptide, a C18 SPE cartridge can be used.

Characterization:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the final product and to verify the success of the conjugation reaction.

-

Tandem Mass Spectrometry (MS/MS): This technique is used to sequence the peptide and confirm the site of modification.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.

Application in Antibody-Drug Conjugate (ADC) Development

The use of this compound is particularly impactful in the development of ADCs. By incorporating this unnatural amino acid into the antibody sequence at a specific site, a cytotoxic drug can be attached with high precision.

Safety and Handling

This compound contains an azide group, and while generally stable, azides can be energetic compounds. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on proper handling, storage, and disposal. Standard laboratory safety precautions, including the use of personal protective equipment, should always be followed.

This technical guide provides a comprehensive starting point for researchers and professionals working with this compound. By understanding its commercial availability, key applications, and detailed experimental protocols, users can effectively leverage this powerful tool in their research and development endeavors.

References

An In-Depth Technical Guide to H-L-Lys(N3-Gly)-OH: A Versatile Tool for Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-L-Lys(N3-Gly)-OH, a non-canonical amino acid derivative that has become an invaluable tool in chemical biology, drug development, and proteomics. By incorporating a bioorthogonal azide handle, this molecule facilitates the precise chemical modification of peptides and proteins through "click chemistry." This guide details its chemical properties, applications, and provides exemplary experimental protocols for its use.

Core Concepts and Applications

This compound is a derivative of the amino acid lysine, featuring an azido-glycyl moiety attached to the epsilon-amino group. The key functional group is the azide (-N3), which is chemically inert to most biological functional groups, making it a "bioorthogonal" handle. This allows for highly specific chemical reactions to be performed in complex biological mixtures, and even in living cells.

The primary application of this compound is in conjunction with click chemistry , most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide array of molecules, including:

-

Fluorophores: For imaging and tracking of peptides and proteins.

-

Biotin tags: For affinity purification and enrichment of labeled proteins.

-

Drug molecules: To create targeted peptide-drug conjugates.

-

Polyethylene glycol (PEG) chains: To improve the pharmacokinetic properties of therapeutic peptides.

-

Crosslinkers: To study protein-protein interactions.

The Fmoc-protected version, Fmoc-L-Lys(N3-Gly)-OH , is the key building block used in Solid-Phase Peptide Synthesis (SPPS) to site-specifically incorporate the azido functionality into a peptide sequence. The azide group is stable to the standard conditions of Fmoc-based SPPS, including piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.

Quantitative Data Presentation

| Parameter | Expected Value | Method of Analysis | Notes |

| Crude Peptide Purity | 60-80% | Reverse-Phase HPLC (RP-HPLC) at 220 nm | Purity can vary based on the length and sequence of the peptide, as well as the efficiency of each coupling step during SPPS. |

| Purified Peptide Purity | >95% | RP-HPLC at 220 nm | Achievable with standard RP-HPLC purification protocols. For highly sensitive applications, purities of >98% may be required.[1] |

| Overall Yield | 30-50% | Gravimetric or UV Spectrophotometry | The overall yield is dependent on the cumulative efficiency of all synthesis, cleavage, and purification steps. |

| Molecular Weight | As calculated | Mass Spectrometry (e.g., ESI-MS) | The observed molecular weight should match the theoretical monoisotopic or average mass of the target peptide. |

| Click Reaction Efficiency | >90% | RP-HPLC or Mass Spectrometry | The efficiency of the subsequent CuAAC or SPAAC reaction is typically very high, leading to near-quantitative conversion of the azide-modified peptide.[2] |

Experimental Protocols

The following are detailed, representative protocols for the incorporation of Fmoc-L-Lys(N3-Gly)-OH into a peptide via SPPS and a subsequent on-resin CuAAC reaction.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using a Wang resin.

Materials:

-

Fmoc-L-Lys(Boc)-Wang resin

-

Fmoc-L-Lys(N3-Gly)-OH and other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Lys(Boc)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a 15-minute agitation.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

To incorporate the azide functionality, use Fmoc-L-Lys(N3-Gly)-OH in this step.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by RP-HPLC.

-

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin "clicking" of an alkyne-containing molecule to the azide-modified peptide.

Materials:

-

Azide-functionalized peptide-resin from SPPS

-

Alkyne-containing molecule (e.g., a fluorescent dye) (5-10 eq.)

-

Copper(I) Iodide (CuI) (1-2 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (5-10 eq.)

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in DMF for 30 minutes.

-

Reaction Setup:

-

In a separate vial, dissolve the alkyne-containing molecule in a minimal amount of DMF.

-

To the reaction vessel with the resin, add CuI and DIPEA.

-

-

Click Reaction: Add the alkyne solution to the resin mixture and agitate at room temperature for 4-12 hours.

-

Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and Methanol (3 times).

-

Cleavage and Purification: Cleave the peptide from the resin and purify as described in the SPPS protocol.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and a potential experimental workflow using this compound.

This guide provides a foundational understanding of this compound and its application in modern biochemical research. The versatility of this compound, coupled with the robustness of click chemistry, ensures its continued importance in the development of novel diagnostics, therapeutics, and research tools.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Peptide Modification using H-L-Lys(N3-Gly)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for the development of novel therapeutics, diagnostics, and research tools. H-L-Lys(N3-Gly)-OH, a derivative of lysine featuring an azido-glycyl moiety on its side chain, is a key building block for introducing a bioorthogonal azide handle into a peptide sequence. This allows for subsequent covalent modification via "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

The Fmoc-protected form, Fmoc-L-Lys(N3-Gly)-OH, is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols. The azide group is stable under the typical basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[3] This stability ensures a straightforward workflow for synthesizing peptides with a precisely positioned chemical handle for conjugation to a wide variety of molecules, including fluorophores, polyethylene glycol (PEG) chains, and cytotoxic drugs.[4]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the incorporation of Fmoc-L-Lys(N3-Gly)-OH into peptides and subsequent modification via click chemistry. Please note that specific yields may vary depending on the peptide sequence and reaction scale.

Table 1: SPPS Coupling and Deprotection Parameters for Fmoc-L-Lys(N3-Gly)-OH

| Parameter | Condition | Expected Efficiency | Notes |

| Coupling | |||

| Amino Acid Excess | 2-4 equivalents | >98% | Higher excess may be needed for difficult couplings. |

| Coupling Reagents | HBTU/HOBt or HATU/HOAt | >98% | HATU is often recommended for sterically hindered amino acids.[5] |

| Activation Time | 2-5 minutes | - | |

| Coupling Time | 1-4 hours | >98% | Longer coupling times or double coupling may be necessary. |

| Fmoc Deprotection | |||

| Reagent | 20% Piperidine in DMF | >99% | A standard two-step deprotection is recommended (e.g., 3 min + 7 min). |

| Time | 10-20 minutes | >99% |

Table 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Condition | Expected Yield | Notes |

| Alkyne Moiety | 3-5 equivalents | >90% | |

| Copper Source | CuSO₄·5H₂O (0.1-0.2 eq) | >90% | |

| Reducing Agent | Sodium Ascorbate (0.5-1.0 eq) | >90% | Should be freshly prepared. |

| Ligand | TBTA (0.1-0.2 eq) | >90% | Optional, but improves reaction efficiency and protects the peptide. |

| Solvent | DMF/H₂O or DMSO/H₂O | >90% | |

| Reaction Time | 4-12 hours | >90% | Can be monitored by LC-MS analysis of a small cleavage sample. |

Table 3: In-Solution Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

| Parameter | Condition | Expected Yield | Notes |

| Strained Alkyne | 1.2-1.5 equivalents | >95% | e.g., DBCO or BCN derivatives. |

| Solvent | Aqueous buffer (e.g., PBS, pH 7.4) | >95% | Organic co-solvents (DMSO, DMF) can be used if solubility is an issue. |

| Temperature | Room Temperature or 37°C | >95% | |

| Reaction Time | 1-24 hours | >95% | Dependent on reactant concentrations and the specific strained alkyne used. |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Lys(N3-Gly)-OH via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a peptide containing the this compound residue using standard Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-L-Lys(N3-Gly)-OH

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt, or HATU, HOAt)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (Standard Residues):

-

In a separate vial, pre-activate the standard Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Fmoc-L-Lys(N3-Gly)-OH Coupling:

-

In a separate vial, pre-activate Fmoc-L-Lys(N3-Gly)-OH (2-4 eq.) with HATU (1.9 eq.) and DIPEA (4 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours to ensure complete coupling.

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be required.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide pellet.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the on-resin conjugation of an alkyne-containing molecule to the azide-modified peptide.

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional)

-

DMF, DMSO, H₂O

-

DCM

Procedure:

-

Resin Swelling: Swell the azide-functionalized peptide-resin in DMF.

-

Reaction Setup:

-

In a reaction vessel, add the alkyne-containing molecule (3-5 eq.) dissolved in DMF to the swollen resin.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).

-

If using, prepare a stock solution of TBTA (e.g., 100 mM in DMSO).

-

-

Click Reaction:

-

To the resin mixture, add the TBTA solution (if used) to a final concentration of ~1 mM.

-

Add the CuSO₄ solution to a final concentration of ~0.2 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of ~2 mM.

-

Agitate the reaction mixture at room temperature for 4-12 hours.

-

-

Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DMF, H₂O, and DCM.

-

Cleavage and Purification: Proceed with cleavage and purification as described in Protocol 1, steps 7 and 8.

Visualizations

References

Application Notes and Protocols for H-L-Lys(N3-Gly)-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Lys(N3-Gly)-OH is a non-canonical amino acid derivative designed for facile and specific labeling of biomolecules through "click chemistry". It incorporates a glycine-linked azide group on the epsilon-amine of a lysine residue. This azide moiety serves as a bioorthogonal handle, allowing for covalent modification with alkyne-containing molecules. The small and stable nature of the azide group minimizes potential interference with the biological function of the modified molecule.

This reagent is compatible with the two primary forms of azide-alkyne click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that forms a stable 1,4-disubstituted triazole linkage. It requires a copper(I) catalyst, which can be generated in situ from copper(II) salts and a reducing agent.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN). The reaction is driven by the release of ring strain and is highly biocompatible, making it ideal for applications in living systems.[3][4]

These application notes provide detailed protocols for both CuAAC and SPAAC reactions using this compound for the modification of peptides or proteins.

Data Presentation

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data for these reactions. Note that while specific kinetic data for this compound is not extensively published, the provided values for similar azide-containing molecules offer a reasonable expectation of performance.

Table 1: Quantitative Comparison of CuAAC and SPAAC for Live-Cell Labeling

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |

| Biocompatibility | Moderate; potential for copper-induced cytotoxicity. Mitigated by using ligands. | High; no cytotoxic metal catalyst required. | [3] |

| Reaction Kinetics | Very fast (seconds to minutes) | Fast (minutes to hours) | |

| Reagent Size | Small alkyne and azide groups | Bulky cyclooctyne reagents | |

| Labeling Efficiency | Can be very high with optimized conditions | Generally high, may require longer incubation |

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Azide-Modified Molecule | Strained Alkyne Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reaction Conditions | References |

| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 1.22 | PBS (pH 7), HEPES (pH 7) | |

| Azidolysine-containing peptide | DBCO-PEG | 0.34 | HBS (pH 7.4) |

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a general procedure for conjugating an alkyne-containing molecule to a peptide or protein previously modified with this compound.

Materials:

-

Azide-modified peptide/protein (containing this compound)

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.4

-

Degassed solvents (e.g., water, DMSO)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified peptide/protein in the reaction buffer.

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 500 mM in water).

-

Prepare a stock solution of the THPTA ligand (e.g., 250 mM in water).

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-modified peptide/protein and the alkyne-functionalized molecule (typically a slight excess, 1.2-2 equivalents).

-

Add the THPTA ligand to the reaction mixture (final concentration is typically 5-fold higher than the copper concentration).

-

-

Reaction Initiation:

-

Add the CuSO₄ solution to the reaction mixture.

-

Immediately add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

-

Incubation:

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

-

-

Purification:

-

Once the reaction is complete, purify the conjugated product using a suitable method such as reverse-phase HPLC to remove unreacted starting materials and the catalyst.

-

Table 3: Typical Reaction Conditions for CuAAC

| Component | Final Concentration | Notes |

| Azide-modified peptide/protein | 100 µM - 1 mM | |

| Alkyne-functionalized molecule | 1.2 - 2 equivalents | |

| CuSO₄ | 50 µM - 200 µM | |

| Sodium Ascorbate | 1 mM - 5 mM | Should be in excess of CuSO₄ |

| THPTA Ligand | 250 µM - 1 mM | Typically a 5:1 ratio to CuSO₄ |

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol outlines the copper-free conjugation of a strained alkyne to a peptide or protein modified with this compound.

Materials:

-

Azide-modified peptide/protein (containing this compound)

-

Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-biotin)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or cell culture medium for live-cell labeling.

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-modified peptide/protein in the chosen reaction buffer.

-

Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) is typically used.

-

-

Reaction Setup:

-

Mix the solutions of the azide-peptide and the strained alkyne-molecule.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used.

-

Monitor the reaction progress by an appropriate analytical method like LC-MS or fluorescence imaging for live-cell applications.

-

-

Purification:

-

If required, purify the final conjugate using a suitable technique such as RP-HPLC. For live-cell imaging, purification of the labeled protein is typically not necessary.

-

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates a typical workflow for the site-specific labeling of a target protein using this compound and click chemistry.

Caption: General workflow for protein labeling using this compound.

Application in Signaling Pathway Analysis: EGFR Labeling

Site-specific labeling of receptors like the Epidermal Growth Factor Receptor (EGFR) allows for detailed studies of its signaling dynamics. By incorporating this compound into EGFR, researchers can attach fluorescent probes to track receptor dimerization, internalization, and downstream signaling events.

Caption: Simplified EGFR signaling pathway that can be studied via click chemistry labeling.

References

Application Notes and Protocols for H-L-Lys(N3-Gly)-OH in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Lys(N3-Gly)-OH is a lysine derivative containing an azide group, specifically designed for facile incorporation into peptides and proteins for subsequent modification via "click chemistry."[1] This building block is particularly valuable in the field of drug development, enabling the precise, site-specific conjugation of small molecules, imaging agents, or cytotoxic payloads to create advanced therapeutics such as peptide-drug conjugates (PDCs).[2][3] The azide functionality of this compound allows for a highly efficient and bioorthogonal reaction with alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage under mild conditions, making it a robust tool for bioconjugation.[1]

These application notes provide detailed protocols for the incorporation of this compound into peptides and its subsequent use in CuAAC reactions, both on-resin and in-solution.

Data Presentation

While specific quantitative data for CuAAC reactions involving this compound is not extensively published in tabular format, the CuAAC reaction is widely reported to be highly efficient, often achieving near-quantitative yields. The following tables provide representative data based on typical outcomes for CuAAC reactions in peptide synthesis.

Table 1: Representative On-Resin CuAAC Reaction Conditions and Expected Outcomes

| Parameter | Condition | Expected Outcome/Note |

| Peptide-Resin | 1 equivalent | N-terminally deprotected peptide containing this compound |

| Alkyne Molecule | 5-10 equivalents | Excess to drive the reaction to completion |

| Copper(I) Source | CuI (1-2 equivalents) or CuSO₄·5H₂O (0.1-0.5 equivalents) | CuI can be used directly; CuSO₄ requires a reducing agent |

| Reducing Agent | Sodium Ascorbate (1-5 equivalents, if using CuSO₄) | Freshly prepared solution is crucial to reduce Cu(II) to Cu(I) |

| Base | DIPEA (5-10 equivalents, if using CuI) | Facilitates the reaction |

| Solvent | DMF/water (e.g., 4:1 v/v) or DMF/THF | Anhydrous and degassed solvents are recommended to prevent oxidation |

| Reaction Time | 4-16 hours | Can be monitored by small-scale cleavage and LC-MS analysis |

| Temperature | Room Temperature (or 40-50 °C to improve efficiency) | Elevated temperatures should be used with caution to avoid degradation |

| Expected Conversion | >95% | Typically high conversion is achieved on solid support |

Table 2: Representative Solution-Phase CuAAC Reaction Conditions and Expected Outcomes

| Parameter | Concentration | Expected Outcome/Note |

| Azide-Peptide | 50 µM - 1 mM | The limiting reactant |

| Alkyne Molecule | 1.2-1.5 equivalents | A slight excess is used |

| Copper(II) Sulfate | ~0.2 mM | Final concentration |

| Copper Ligand (e.g., THPTA) | ~1 mM | A 1:5 molar ratio of Cu:Ligand is often recommended |

| Sodium Ascorbate | ~2 mM | Freshly prepared; in excess to maintain the Cu(I) state |

| Solvent | Buffer/DMSO mixture | The solvent system should be optimized for substrate solubility |

| Reaction Time | 1-12 hours | Progress can be monitored by RP-HPLC or LC-MS |

| Temperature | Room Temperature | Mild conditions are generally sufficient |

| Expected Yield | High (>90%) | Dependent on purification |

Experimental Protocols

Protocol 1: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of the azide functionality into a peptide sequence using standard Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Solvents: DMF, DCM, Methanol

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Amino Acid Coupling:

-

Pre-activate the standard Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Incorporation of this compound: Couple this compound using the same procedure as for other amino acids. To ensure complete coupling, the reaction time can be extended to 2-4 hours.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Final Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-containing molecule to the azide-modified peptide while it is still attached to the solid support.

Materials:

-

Azide-modified peptide-resin from Protocol 1

-

Terminal alkyne molecule

-

Copper(I) iodide (CuI) and DIPEA OR Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate

-

Solvents: DMF, THF, DCM, Methanol (anhydrous and degassed)

Procedure using CuSO₄/Sodium Ascorbate:

-

Resin Swelling and Washing: Swell the azide-modified peptide-resin in DMF. Wash thoroughly with DMF.

-

Reaction Mixture Preparation: In the reaction vessel, add the terminal alkyne (5-10 equivalents) dissolved in a DMF/water solvent mixture (e.g., 4:1 v/v).

-